1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione, also known as 5-Iodo-2’-deoxycytidine, is a nucleoside analog. This compound is characterized by the presence of an iodinated pyrimidine ring attached to a deoxyribose sugar. It is primarily used in biochemical and pharmaceutical research due to its structural similarity to natural nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione typically involves the iodination of 2’-deoxycytidine. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as sodium iodate, in an aqueous medium. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or sodium periodate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include thiolated or aminated derivatives of the original compound.
Oxidation and Reduction: Products include oxo derivatives or deiodinated compounds.
Scientific Research Applications
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects by incorporating into DNA during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with similar antiviral properties.
2’-Deoxycytidine: The non-iodinated parent compound used as a reference in biochemical studies.
Uniqueness
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-iodopyrimidine-2,4(1H,3H)-dione is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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